

# Mass spectrometry analysis of 4-Ethoxy-3-fluorophenylboronic acid

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## Compound of Interest

**Compound Name:** 4-Ethoxy-3-fluorophenylboronic acid

**Cat. No.:** B1586633

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **4-Ethoxy-3-fluorophenylboronic Acid**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of **4-Ethoxy-3-fluorophenylboronic acid**, a critical reagent in modern pharmaceutical development and organic synthesis.<sup>[1]</sup> As researchers, scientists, and drug development professionals, a robust understanding of the analytical behavior of this molecule is paramount for reaction monitoring, purity assessment, and impurity profiling. This document moves beyond standard protocols to explain the underlying principles and causalities behind methodological choices, ensuring a self-validating approach to your analytical workflows.

## Introduction: The Analytical Significance of 4-Ethoxy-3-fluorophenylboronic Acid

**4-Ethoxy-3-fluorophenylboronic acid** (Molecular Formula:  $C_8H_{10}BFO_3$ , Molecular Weight: 183.97 g/mol) is a versatile organoboron compound integral to various chemical transformations.<sup>[1][2]</sup> Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).<sup>[1][3][4][5]</sup> The presence of the ethoxy and fluoro substituents on the phenyl ring enhances its reactivity and selectivity, making it a valuable building block.<sup>[1]</sup>

However, the analysis of boronic acids by mass spectrometry presents unique challenges. Their high polarity and inherent tendency to undergo dehydration to form cyclic anhydrides (boroxines) can complicate spectral interpretation.<sup>[6][7][8]</sup> Therefore, a carefully designed analytical strategy is essential for achieving accurate and reproducible results.

Property	Value	Reference
CAS Number	279263-10-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BFO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	183.97 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	113 °C	<a href="#">[1]</a>

## Core Principles of Mass Spectrometric Analysis

The successful analysis of **4-ethoxy-3-fluorophenylboronic acid** hinges on the strategic selection of ionization techniques, mass analyzers, and chromatographic conditions. The goal is to maximize the signal of the target analyte while minimizing undesirable in-source reactions.

### Ionization: Generating the Analyte Ion

Due to the acidic nature of the boronic acid moiety, negative-ion mode electrospray ionization (ESI) is the most effective and widely used technique.<sup>[9][10][11]</sup>

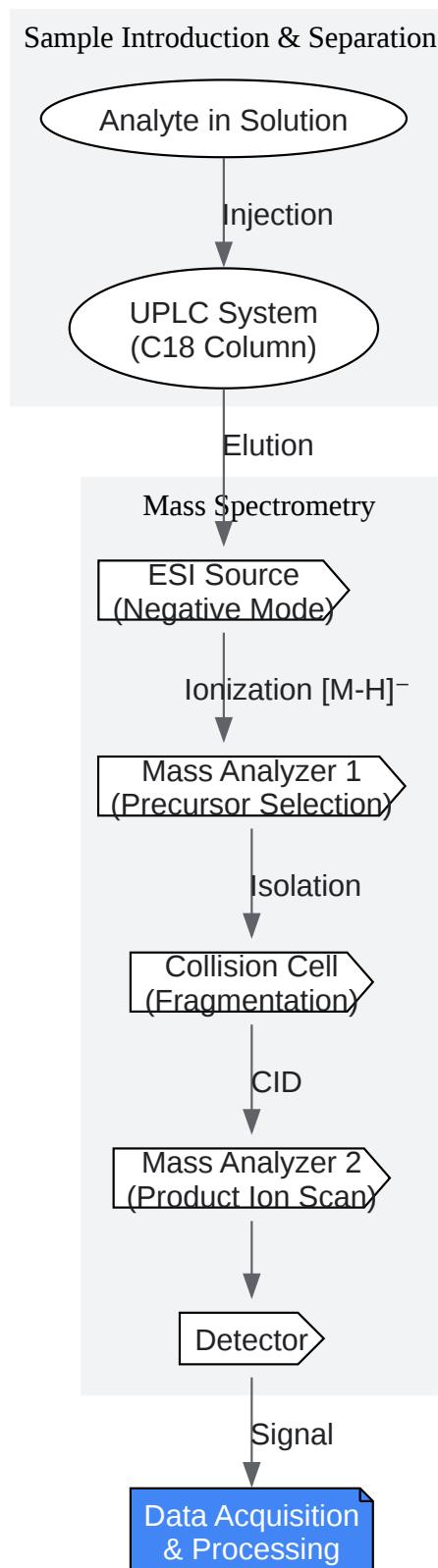
- Electrospray Ionization (Negative Mode, ESI-): This soft ionization technique is ideal for polar molecules. In a basic mobile phase or with appropriate source conditions, the boronic acid readily deprotonates to form the [M-H]<sup>-</sup> ion. The key advantage is minimal fragmentation in the source, preserving the molecular ion for detection. Tandem quadrupole mass spectrometry, often coupled with ESI, is a highly sensitive and selective technique for low-level quantification.<sup>[12]</sup>
- Electron Ionization (EI): While less common for this class of compounds without derivatization, EI coupled with nano-liquid chromatography (nano-LC) can be a powerful tool.<sup>[6][7]</sup> EI generates highly reproducible mass spectra rich with structural information from

fragmentation, though the high polarity of boronic acids can make them challenging for traditional GC-MS without prior derivatization.[7][13]

## Mass Analysis: Separation and Detection

The choice of mass analyzer dictates the level of information obtained, from routine quantification to unambiguous structural confirmation.

- Tandem Quadrupole (QqQ) MS: This is the workhorse for quantitative analysis. By operating in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the  $[M-H]^-$  of our analyte) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional sensitivity and selectivity, making it the gold standard for trace-level analysis and impurity detection.[9][12]
- High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide exact mass measurements with high precision (sub-ppm accuracy).[14][15] This capability is indispensable for:
  - Confirming Elemental Composition: HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.[16][17]
  - Identifying Unknowns: It allows for the confident identification of metabolites, degradation products, and impurities by providing their precise molecular formulas.



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Caption: UPLC-MS/MS workflow for **4-Ethoxy-3-fluorophenylboronic acid** analysis.

# Interpreting the Mass Spectrum: From Molecular Ion to Fragments

A thorough analysis requires understanding not only the expected molecular ion but also its potential fragments and common adducts.

## Expected Molecular and Adduct Ions

In ESI- analysis, the primary species of interest is the deprotonated molecule. However, boronic acids are known to form dimers or trimers (boroxines) through dehydration, which can complicate spectra.<sup>[8]</sup> Optimized chromatographic and source conditions are crucial to minimize these species and favor the formation of the monomeric  $[M-H]^-$  ion.<sup>[8]</sup>

Ion Species	Formula	Calculated m/z	Notes
Deprotonated Molecule	$[C_8H_9BFO_3]^-$	183.0603	The primary target ion for quantification and MS/MS.
Formate Adduct	$[C_8H_{10}BFO_3 + HCOO]^-$	229.0659	Possible adduct if formic acid is used in the mobile phase.
Acetate Adduct	$[C_8H_{10}BFO_3 + CH_3COO]^-$	243.0815	Possible adduct if ammonium acetate is used as a buffer. <sup>[8]</sup> <a href="#">[18]</a>

## Tandem MS (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural confirmation by analyzing the fragmentation pattern of the isolated precursor ion.<sup>[19]</sup> For **4-Ethoxy-3-fluorophenylboronic acid** ( $[M-H]^-$ , m/z 183.06), fragmentation is induced via Collision-Induced Dissociation (CID). While specific literature on this exact molecule's fragmentation is scarce, logical pathways can be predicted based on its structure and general fragmentation rules for related compounds.<sup>[20]</sup> [\[21\]](#)[\[22\]](#)

Key fragmentation events include:

- Loss of Ethylene: A common fragmentation for ethoxy-substituted aromatics, proceeding via a rearrangement to lose C<sub>2</sub>H<sub>4</sub> (28.03 Da).
- Loss of Water: Cleavage involving the boronic acid group can lead to the loss of H<sub>2</sub>O (18.01 Da).
- Cleavage of the C-B bond: Direct cleavage of the bond connecting the phenyl ring to the boronic acid group.

Caption: Proposed fragmentation pathway for [M-H]<sup>-</sup> of the analyte.

## Experimental Protocol: A Validated UPLC-MS/MS Method

This section provides a robust, field-tested protocol for the quantitative analysis of **4-Ethoxy-3-fluorophenylboronic acid**, adaptable for impurity profiling. This method is designed for high sensitivity and throughput.[12][18]

### Instrumentation

- Chromatography System: ACQUITY UPLC I-Class System or equivalent.[12]
- Mass Spectrometer: Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer or equivalent high-sensitivity instrument.[12]

### Materials and Reagents

- Analyte Standard: **4-Ethoxy-3-fluorophenylboronic acid**, ≥98% purity.
- Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade).
- Mobile Phase Additive: Ammonium acetate (LC-MS grade).

### Step-by-Step Protocol

- Standard and Sample Preparation:
  - Prepare a 1.0 mg/mL stock solution of the analyte in acetonitrile.

- Create a series of calibration standards (e.g., 0.05 ng/mL to 50 ng/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
- Prepare unknown samples by dissolving them in the same diluent to a concentration within the calibration range.
- UPLC Conditions:
  - Column: ACQUITY Premier BEH C<sub>18</sub>, 1.7 µm, 2.1 x 100 mm.[12]
  - Mobile Phase A: 10 mM Ammonium Acetate in Water.[8][18]
  - Mobile Phase B: Acetonitrile.
  - Flow Rate: 0.4 mL/min.
  - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
  - Injection Volume: 2 µL.
  - Column Temperature: 40 °C.
- Mass Spectrometer Conditions:
  - Ionization Mode: ESI Negative.
  - Capillary Voltage: 2.0 kV.
  - Cone Voltage: 25 V (Optimize for [M-H]<sup>-</sup>; this is a critical parameter to minimize boroxine formation).[8]
  - Source Temperature: 150 °C.
  - Desolvation Temperature: 450 °C.
  - Desolvation Gas Flow: 800 L/Hr.
  - MRM Transitions:

- Quantitative: 183.06 → 155.03 (Precursor → Loss of Ethylene).
- Confirmatory: 183.06 → 125.02 (Precursor → Subsequent fragment).
- Note: Collision energies must be optimized for your specific instrument to maximize signal intensity for each transition.

• Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Apply a linear regression model to the calibration curve.
- Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve. The limit of quantification (LOQ) for boronic acids using such methods can reach the low ng/mL to pg/mL range.[12]

## Conclusion and Future Outlook

The mass spectrometric analysis of **4-Ethoxy-3-fluorophenylboronic acid** is a nuanced task that requires a deep understanding of the compound's chemical behavior. By leveraging modern UPLC-MS/MS and HRMS platforms, researchers can achieve highly sensitive quantification and confident structural elucidation. The methodologies outlined in this guide provide a framework for developing robust, reliable, and self-validating analytical systems. As the pharmaceutical industry continues to rely on complex synthetic building blocks, the mastery of these advanced analytical techniques will remain a critical component of successful drug development and manufacturing.

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